N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide
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Overview
Description
N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a nitrobenzamide moiety, and a methoxypiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Nitrobenzamide Moiety:
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the nitrobenzamide intermediate with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products
Reduction: Formation of the corresponding amine derivative
Oxidation: Formation of the corresponding hydroxyl derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: It can serve as a probe to study various biochemical pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group could be involved in redox reactions, while the piperidine and furan moieties might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-AMINOBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: Similar structure but with an amine group instead of a nitro group.
N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-HYDROXYBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-{4-METHOXY-3-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which can provide a diverse range of chemical reactivity and potential biological activity. The presence of the nitro group, methoxy group, and piperidine ring in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H26N4O6 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[[4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H26N4O6/c1-16-9-11-28(12-10-16)20-7-5-17(14-21(20)29(32)33)24(30)27-19-15-18(6-8-22(19)34-2)26-25(31)23-4-3-13-35-23/h3-8,13-16H,9-12H2,1-2H3,(H,26,31)(H,27,30) |
InChI Key |
ZPQXPDQQZFLUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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